5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide
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Overview
Description
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide is a heterocyclic compound that features both pyrazole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for a few hours, followed by cooling to room temperature and subsequent purification steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The pyrazolyl substituent at the C5 position can be replaced by nucleophiles such as secondary amines or morpholine.
Ring Cleavage: Reactions with primary amines can lead to the cleavage of the oxazole ring, forming enamino nitriles.
Cyclization: Hydrazine hydrate can induce cyclization, resulting in the formation of new 4,5-diaminopyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Secondary amines or morpholine in an appropriate solvent.
Ring Cleavage: Primary amines under mild conditions.
Cyclization: Hydrazine hydrate under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazole derivatives.
Ring Cleavage: Enamino nitriles.
Cyclization: 4,5-Diaminopyrazole derivatives.
Scientific Research Applications
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in creating novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methyl-1H-imidazole-4-carboxamide is unique due to its dual pyrazole and imidazole rings, which confer distinct chemical reactivity and biological activity. This duality allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H13N5O |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H13N5O/c1-6-4-7(2)15(14-6)9-8(10(16)11-3)12-5-13-9/h4-5H,1-3H3,(H,11,16)(H,12,13) |
InChI Key |
MEJPTADPGQJFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(NC=N2)C(=O)NC)C |
Origin of Product |
United States |
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